1,4-Diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the anthracene family, which is known for its aromatic properties and applications in various fields such as organic electronics, dyes, and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivativesThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, which can have different properties and applications depending on the introduced functional groups .
Wissenschaftliche Forschungsanwendungen
1,4-Diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and organic electronic materials
Wirkmechanismus
The mechanism of action of 1,4-diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit certain enzymes and proteins involved in cellular processes, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Diamino-2-bromoanthracene-9,10-dione
- 1,4-Diamino-2-chloro-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione
- 1,4-Diamino-2-bromo-3-(4-(methoxy)phenoxy)anthracene-9,10-dione
Uniqueness
1,4-Diamino-2-bromo-3-(4-(pentyloxy)phenoxy)anthracene-9,10-dione is unique due to the presence of the pentyloxyphenoxy group, which imparts specific chemical and physical properties. This group enhances the compound’s solubility, stability, and potential biological activities compared to similar compounds .
Eigenschaften
CAS-Nummer |
89868-55-3 |
---|---|
Molekularformel |
C25H23BrN2O4 |
Molekulargewicht |
495.4 g/mol |
IUPAC-Name |
1,4-diamino-2-bromo-3-(4-pentoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C25H23BrN2O4/c1-2-3-6-13-31-14-9-11-15(12-10-14)32-25-20(26)21(27)18-19(22(25)28)24(30)17-8-5-4-7-16(17)23(18)29/h4-5,7-12H,2-3,6,13,27-28H2,1H3 |
InChI-Schlüssel |
WRJXZRQECDUOPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)OC2=C(C3=C(C(=C2Br)N)C(=O)C4=CC=CC=C4C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.